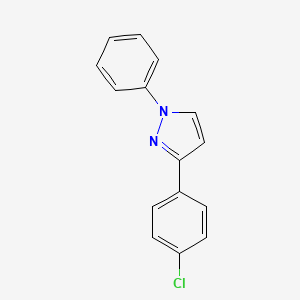

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33064-19-6 |

|---|---|

Molecular Formula |

C15H11ClN2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-1-phenylpyrazole |

InChI |

InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-11-18(17-15)14-4-2-1-3-5-14/h1-11H |

InChI Key |

XASCFVXXKMGKOZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chlorophenyl 1 Phenyl 1h Pyrazole and Analogous Pyrazole Architectures

Classical and Established Pyrazole (B372694) Ring Formation Strategies

The foundational methods for pyrazole synthesis have been refined over more than a century and typically involve the formation of the five-membered ring from acyclic precursors. These strategies are characterized by their reliability and broad substrate scope.

Cyclocondensation Reactions of Carbonyl Compounds with Hydrazine (B178648) Derivatives

The most prominent and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic component and a hydrazine derivative. nih.govmdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is versatile, allowing for the construction of a wide array of substituted pyrazoles. nih.gov

The reaction typically involves a 1,3-dicarbonyl compound reacting with a hydrazine. mdpi.comresearchgate.net The initial step is the nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. nih.gov A significant consideration in this synthesis, particularly with substituted hydrazines like phenylhydrazine (B124118), is the potential for the formation of two regioisomers. mdpi.com

Variations of this method employ other 1,3-difunctional systems as precursors. nih.govmdpi.com These include:

α,β-Unsaturated Ketones and Aldehydes: These substrates react with hydrazines to first form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. nih.govnih.gov

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazine derivatives provides a direct route to pyrazoles. nih.gov

Vinyl Ketones with a Leaving Group: Substrates with a leaving group at the β-position can undergo reaction with hydrazines, forming a pyrazoline intermediate, which then aromatizes via elimination of the leaving group. mdpi.com

A direct synthesis pathway to a precursor for the target compound involves the condensation of 4-chloroacetophenone with phenylhydrazine, which can then undergo further reactions, such as with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), to form the pyrazole-4-carbaldehyde. atmiyauni.ac.in

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Key Intermediate | Resulting Product | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Substituted Hydrazine | Hydrazone | Polysubstituted Pyrazole | mdpi.com |

| α,β-Ethylenic Ketone | Hydrazine | Pyrazoline | Pyrazole (after oxidation) | nih.gov |

| Acetylenic Ketone | Hydrazine | Hydrazone | Pyrazole | nih.gov |

| 4-Chloroacetophenone | Phenylhydrazine | 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine | Precursor for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole | atmiyauni.ac.in |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.combeilstein-journals.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. mdpi.com These reactions often involve the in situ generation of the necessary 1,3-dielectrophilic intermediate. beilstein-journals.org

For instance, a three-component reaction can be devised using aldehydes, β-ketoesters, and hydrazines to produce pyrazole-4-carboxylates. beilstein-journals.org Similarly, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction involving a β-ketoester, hydrazine, malononitrile (B47326), and an aldehyde. beilstein-journals.org In this process, the pyrazolone (B3327878) is formed from the ketoester and hydrazine, while the aldehyde and malononitrile form a Michael acceptor via a Knoevenagel condensation; these intermediates then react and cyclize to form the final product. beilstein-journals.org The versatility of MCRs allows for the creation of diverse pyrazole libraries by simply varying the starting components. acs.orgnih.gov

1,3-Dipolar Cycloaddition Reactions (e.g., involving nitrilimines, diazo compounds, sydnones)

The [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne).

Nitrilimines are highly reactive and common 1,3-dipoles used for pyrazole synthesis. nih.gov They are typically generated in situ from hydrazonyl halides in the presence of a base to avoid their dimerization. acs.orgmdpi.com These transient species readily react with alkynes to afford substituted pyrazoles directly. When alkenes are used as dipolarophiles, the initial product is a pyrazoline, which may require subsequent oxidation to yield the aromatic pyrazole. The reaction is often highly regioselective. mdpi.com This methodology has been successfully applied to synthesize a wide range of pyrazole derivatives, including complex spiro-fused structures. acs.org The electronic properties of substituents on the nitrilimine can significantly influence its reactivity and the chemoselectivity of the cycloaddition. nih.gov

Modern and Advanced Synthetic Techniques for Pyrazole Derivatization

To address the limitations of traditional synthesis, such as long reaction times, harsh conditions, and environmental concerns, modern techniques like microwave and ultrasound irradiation have been adopted. tandfonline.combenthamdirect.com These methods offer significant advantages in terms of efficiency, yield, and sustainability. rsc.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. tandfonline.com Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. benthamdirect.comdergipark.org.trnih.gov

This technique has been successfully applied to various pyrazole syntheses, including the classical condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comrsc.org The use of microwave heating can facilitate reactions in environmentally benign solvents like water, further enhancing the green credentials of the synthesis. nih.gov For example, 1-aryl-1H-pyrazole-5-amines have been efficiently prepared from α-cyanoketones and aryl hydrazines in water under microwave irradiation at 150 °C for just 10-15 minutes, with yields typically ranging from 70-90%. nih.gov The efficiency of MAOS makes it an attractive alternative to conventional methods for the rapid synthesis of pyrazole-based compound libraries. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazolyl-substituted Benzochroman-4-ones | 10-12 hours (reflux) | 5-7 minutes (180 W) | Drastic reduction in reaction time | rsc.org |

| Synthesis of 1-Aryl-1H-pyrazole-5-amines | Longer duration, organic solvents | 10-15 minutes (in water) | Speed and use of green solvent | nih.gov |

| General Pyrazole Synthesis | Requires harsh conditions, long times | Reduced time, minor use of hazardous solvents | Improved efficiency and eco-friendliness | tandfonline.com |

Ultrasound-Assisted Synthetic Routes

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-traditional energy source to enhance synthetic efficiency. The physical phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. benthamdirect.com

Ultrasound irradiation has been effectively used in the synthesis of various pyrazole derivatives. mdpi.combenthamdirect.com It has been shown to improve yields and shorten reaction times compared to silent (non-irradiated) conventional methods. asianpubs.org For example, the synthesis of tetrazole-based pyrazolines and isoxazolines has been successfully carried out using ultrasound, demonstrating its utility in preparing biologically relevant molecules. nih.gov Similarly, pyrazolone derivatives have been synthesized in high yields by reacting diazo compounds with hydrazines under ultrasonic conditions. uomosul.edu.iq This technique represents a valuable, energy-efficient, and environmentally friendly alternative for the synthesis of pyrazole scaffolds. benthamdirect.com

Mechanochemical Activation in Pyrazole Synthesis

Mechanochemical activation, typically through ball milling, has emerged as a sustainable and efficient alternative for the synthesis of pyrazole derivatives. researchgate.netthieme-connect.com This solvent-free approach aligns with the principles of green chemistry by reducing waste and often shortening reaction times compared to conventional solvent-based methods. thieme-connect.com The process involves the high-frequency vibration of reactants in a metal jar with stainless steel balls, which provides the necessary energy to initiate the chemical transformation. thieme-connect.com

In the context of pyrazole synthesis, mechanochemistry has been successfully applied to the reaction of chalcone (B49325) derivatives with hydrazines. thieme-connect.com The procedure generally involves milling the chalcone and hydrazine for a short period, followed by the addition of an oxidant and further milling to facilitate the aromatization of the intermediate pyrazoline to the final pyrazole product. thieme-connect.com This method has demonstrated considerable tolerance for various substituents on the chalcone framework. thieme-connect.com A notable advantage is the simplified workup, which often consists of dispersing the reaction mixture in water and collecting the product by filtration. thieme-connect.com Research has also described the solvent-free, two-step mechanochemical synthesis of polysubstituted pyrazoles from chalcones and hydrazonoyl halides, which proceeds via a [3+2]-cycloaddition followed by oxidation. nih.gov While less frequently employed than microwave or ultrasound techniques, mechanochemical activation offers distinct advantages in terms of sustainability. researchgate.net

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has become a key enabling technology for the synthesis of pyrazoles, offering significant advantages over traditional batch processing. galchimia.comnih.gov This methodology allows for reactions to be conducted in a continuous manner, providing enhanced control over parameters such as temperature, pressure, and reaction time. galchimia.commdpi.com The inherent characteristics of flow systems lead to faster, safer, and cleaner reactions with improved reproducibility and scalability. galchimia.com

Several strategies for pyrazole synthesis have been adapted to continuous-flow setups. One common approach involves a two-step tandem process where an acetophenone is first condensed with a reagent like N,N-dimethylformamide dimethyl acetal (DMADMF) to form an enaminone intermediate, which is then reacted with a hydrazine to yield the pyrazole. galchimia.com This entire sequence can be performed in-line, avoiding the isolation of intermediates. galchimia.com Other flow-based methods include:

The 1,3-dipolar cycloaddition of terminal alkynes with diazo compounds. mdpi.comnih.gov

Sequential copper-mediated alkyne homocoupling followed by a Cope-type hydroamination of the resulting 1,3-diyne with hydrazine. rsc.orgrsc.org

The Knorr cyclocondensation of hydrazine derivatives with β-ketoesters. mdpi.comnih.gov

The use of flow chemistry is particularly advantageous for handling hazardous or unstable intermediates, such as diazoalkanes or diazonium salts, as they are generated and consumed in situ in small volumes, significantly enhancing the safety profile of the synthesis. mdpi.comnih.govnih.gov

Specific Synthetic Pathways for this compound and Related Compounds

Synthesis of this compound-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. mdpi.comorganic-chemistry.org This reaction is instrumental in synthesizing this compound-4-carbaldehyde. The synthesis begins with the reaction of 4-chloroacetophenone with phenylhydrazine to form the corresponding phenylhydrazone intermediate. umich.eduresearchgate.nethealthcare-bulletin.co.uk

This phenylhydrazone is then subjected to the Vilsmeier-Haack reagent, which is typically prepared in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.netnih.govhilarispublisher.com The reagent, a chloroiminium salt, acts as the electrophile. The reaction proceeds through electrophilic substitution onto the hydrazone, followed by cyclization and elimination to afford the pyrazole ring with a formyl group at the 4-position. researchgate.nethilarispublisher.com The reaction conditions, such as temperature and duration, can be optimized to achieve high yields of the desired carbaldehyde. nih.gov For instance, one protocol describes reacting the hydrazone with the Vilsmeier reagent at 0°C and then refluxing for several hours to obtain the product in excellent yield. nih.gov

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ (10 equiv.) | Reflux, 6 h | 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90% | nih.gov |

| Substituted Acetophenone Phenylhydrazones | DMF, POCl₃ | 70-80°C, 6 h | 1,3-Diarylpyrazole-4-carboxaldehydes | N/A | hilarispublisher.com |

| 1-(1-substituted-2-ylethylidene)-2-phenylhydrazine | Vilsmeier-Haack Reagent | N/A | 3-substituted-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde | N/A | researchgate.net |

Routes Involving Chalcone Intermediates and Phenylhydrazine Cyclization

A prevalent and robust method for synthesizing 1,3-diarylpyrazoles involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with phenylhydrazine. researchgate.netnih.gov The synthesis of this compound via this route begins with the Claisen-Schmidt condensation of 4-chloroacetophenone and benzaldehyde to produce the requisite chalcone intermediate, (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one.

In the subsequent step, this chalcone is reacted with phenylhydrazine in a suitable solvent, often in the presence of an acid or base catalyst. nih.govjapsonline.com This reaction initially forms a pyrazoline intermediate (a 4,5-dihydro-1H-pyrazole) through a cyclocondensation reaction. researchgate.netmdpi.com The pyrazoline is then oxidized to the aromatic pyrazole. The oxidation can occur spontaneously in the presence of air or be facilitated by adding a specific oxidizing agent. thieme-connect.com This pathway is highly modular, allowing for a wide variety of substituted pyrazoles to be synthesized by simply changing the starting acetophenone and aldehyde used for the chalcone synthesis. healthcare-bulletin.co.uk

| Chalcone Reactant | Hydrazine Reactant | Key Conditions | Product | Reference |

| 1-Adamantyl chalcone | Substituted phenylhydrazines | Acetic acid, 80°C, 48 h | Pyrazole-based adamantyl compounds | nih.gov |

| Substituted Chalcones | Phenylhydrazine | NaOH catalyst | N-phenyl pyrazolines | japsonline.com |

| Chalcone | Phenylhydrazine | N/A | N-phenyl pyrazoline derivatives | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools not for the de novo synthesis of the pyrazole ring itself, but for the subsequent functionalization of a pre-formed pyrazole core. nih.govacs.org Reactions such as the Suzuki-Miyaura and Sonogashira couplings allow for the introduction of aryl, heteroaryl, or alkynyl groups onto the pyrazole scaffold with high precision. mdpi.com

To utilize these methods, a halogenated pyrazole, such as 4-bromo- or 4-iodo-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole, is required as a starting material.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the halo-pyrazole with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base. nih.gov This is a highly efficient method for forming C(sp²)-C(sp²) bonds.

Sonogashira Coupling : This reaction couples the halo-pyrazole with a terminal alkyne. mdpi.com It is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst. mdpi.com This method is ideal for creating C(sp²)-C(sp) bonds.

These reactions are fundamental in medicinal chemistry and materials science for creating libraries of complex pyrazole derivatives by modifying a common intermediate. mit.eduresearchgate.net The choice of ligands for the palladium catalyst is crucial for achieving high yields and can be tailored to the specific substrates. acs.org

| Coupling Reaction | Substrates | Catalyst System | Application |

| Suzuki-Miyaura | Aryl halides, Aryl boronic acids | Pd catalyst (e.g., Pd(OAc)₂), Base | Formation of unsymmetrical biaryl compounds nih.gov |

| Sonogashira | Aryl halides, Terminal alkynes | Pd complex, Cu(I) co-catalyst | Synthesis of aryl-alkynes and conjugated enynes mdpi.com |

| Buchwald-Hartwig | Aryl halides, Amines/Amides | Pd/Biarylphosphine Ligand | Synthesis of N-arylated heterocycles mit.edu |

Regioselective Synthesis via Base-Mediated Cycloadditions

Achieving high regioselectivity is a critical challenge in pyrazole synthesis, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of isomers. Base-mediated [3+2] cycloaddition reactions offer an elegant solution to this problem, providing specific pyrazole regioisomers. rsc.org

One such strategy involves the base-catalyzed intermolecular annulation of hydrazones with vinyl sulfoxides. rsc.org This transition-metal-free protocol proceeds through a concerted C-C/C-N bond-forming pathway, followed by oxidation, to construct 1,3-diaryl-1H-pyrazoles with defined regiochemistry. Another approach is the base-mediated cycloaddition of 2-alkynyl-1,3-dithianes with sydnones, which also provides a regioselective route to 1,3-disubstituted pyrazoles. researchgate.netacs.org Furthermore, the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction, where nitrilimines are generated in situ from hydrazonoyl chlorides in the presence of a base, offers an efficient and highly regioselective method for constructing fully substituted pyrazoles. nih.gov These methods are valuable for their ability to control the substituent pattern on the pyrazole ring, which is crucial for structure-activity relationship studies in drug discovery.

Reductive Amination of Pyrazole Carbaldehyde Derivatives

Reductive amination serves as a potent and widely utilized method for the synthesis of amines from carbonyl compounds, and its application to pyrazole carbaldehyde derivatives provides a direct route to valuable aminomethyl-pyrazole structures. This reaction typically proceeds in two conceptual steps: the initial formation of an iminium ion from the condensation of a pyrazole carbaldehyde with a primary or secondary amine, followed by the in-situ reduction of this intermediate to yield the corresponding amine.

The direct, one-pot reductive amination of pyrazole carbaldehydes is often favored for its operational simplicity and efficiency. A key advantage of this approach is that it avoids the isolation of the often-unstable imine or enamine intermediates. The selection of the reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting aldehyde while being reactive enough to reduce the formed iminium ion.

Research into the synthesis of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes has explored their subsequent reactivity in reductive amination with a variety of primary and secondary amines. ineosopen.org In these studies, sodium triacetoxyborohydride (NaBH(OAc)₃) has been identified as a particularly effective reducing agent. ineosopen.org The reactions are typically carried out by refluxing the pyrazole carbaldehyde and the amine with the reducing agent in a solvent such as dichloroethane. ineosopen.org This methodology has proven effective for coupling the pyrazole core with diverse aliphatic and aromatic amines, demonstrating its versatility. ineosopen.org

The general transformation can be represented by the reaction of a pyrazole-4-carbaldehyde with an amine in the presence of a suitable reducing agent to form the N-substituted aminomethyl-pyrazole.

Table 1: Examples of Reductive Amination of Pyrazole Carbaldehyde Derivatives

| Starting Aldehyde | Amine | Reducing Agent | Solvent | Product | Yield (%) |

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various primary aliphatic amines | Sodium triacetoxyborohydride | Dichloroethane | 4-((Alkylamino)methyl)-1-phenyl-5-ferrocenyl-1H-pyrazole | Good |

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various secondary aliphatic amines | Sodium triacetoxyborohydride | Dichloroethane | 4-((Dialkylamino)methyl)-1-phenyl-5-ferrocenyl-1H-pyrazole | Good |

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various aromatic amines | Sodium triacetoxyborohydride | Dichloroethane | 4-((Arylamino)methyl)-1-phenyl-5-ferrocenyl-1H-pyrazole | Good |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | N,N-Dimethylformamide (DMF) | Formic Acid (HCO₂H) | Not specified | 4-((Dimethylamino)methyl)-3-aryl-1-phenyl-1H-pyrazole | Not specified |

Note: The yields reported as "Good" are based on qualitative descriptions in the cited literature. Specific percentage yields were not always provided. ineosopen.org

The Leuckart-Wallach reaction provides a classic example of reductive amination, where formic acid or its derivatives act as both the reducing agent and the source of the amino group (via formamide or ammonium formate). This has been applied to 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes using a mixture of N,N-Dimethylformamide (DMF) and formic acid to introduce a dimethylaminomethyl group at the 4-position of the pyrazole ring. researchgate.net

The versatility of reductive amination makes it a cornerstone in synthetic strategies aimed at producing diverse libraries of pyrazole-containing compounds for various research applications. The ability to introduce a wide range of amino functionalities allows for the fine-tuning of the physicochemical properties of the final molecules.

Advanced Spectroscopic and Structural Elucidation of 3 4 Chlorophenyl 1 Phenyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the complete assignment of proton and carbon signals for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In this compound, the signals can be assigned to three distinct regions: the pyrazole (B372694) ring protons, the N-phenyl ring protons, and the C-chlorophenyl ring protons.

The pyrazole core features two protons at the C4 and C5 positions. These protons are adjacent and magnetically non-equivalent, resulting in a distinct AX spin system, where each proton appears as a doublet due to coupling with the other. The proton at C5 typically appears at a lower field (more deshielded) than the proton at C4. The protons of the phenyl group at the N1 position and the 4-chlorophenyl group at the C3 position resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The 4-chlorophenyl group displays a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to two protons. The protons on the N1-phenyl ring show more complex multiplet patterns. For instance, in the related compound 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the single proton on the pyrazole ring appears as a singlet at 6.84 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-4 | ~ 6.6 - 6.9 | Doublet |

| Pyrazole H-5 | ~ 7.6 - 7.9 | Doublet |

| N-Phenyl H-2', H-6' (ortho) | ~ 7.7 - 7.8 | Multiplet |

| N-Phenyl H-3', H-4', H-5' (meta, para) | ~ 7.2 - 7.5 | Multiplet |

| C-Chlorophenyl H-2'', H-6'' | ~ 7.8 - 8.0 | Doublet |

Note: The chemical shifts are approximate ranges based on data from analogous structures.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For 1,3-diarylpyrazoles, the carbon signals are distributed among the pyrazole ring and the two aromatic rings. Studies on 1-phenyl-3-aryl-5-arylpyrazoles show that the chemical shifts of the pyrazole ring carbons are sensitive to substituent effects. researchgate.net The C3 and C5 carbons, being attached to nitrogen atoms and aryl groups, are more deshielded and appear at a lower field compared to the C4 carbon. researchgate.net The chemical shift of C4 shows little dependence on the substituent at the 3-aryl position but is influenced by substituents on the 5-aryl group. researchgate.net In the case of this compound, the carbons of the chlorophenyl ring will also be distinct, with the carbon atom bonded to chlorine (C-4'') exhibiting a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~ 152 |

| Pyrazole C-4 | ~ 107 |

| Pyrazole C-5 | ~ 130 |

| N-Phenyl C-1' (ipso) | ~ 140 |

| N-Phenyl C-2'/C-6' | ~ 120 |

| N-Phenyl C-3'/C-5' | ~ 129 |

| N-Phenyl C-4' | ~ 127 |

| C-Chlorophenyl C-1'' (ipso) | ~ 131 |

| C-Chlorophenyl C-2''/C-6'' | ~ 128 |

| C-Chlorophenyl C-3''/C-5'' | ~ 129 |

Note: The chemical shifts are approximate values based on computed data and trends observed in related structures. researchgate.netspectrabase.com

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguous structural assignment, especially for confirming the regiochemistry of substitution. mdpi.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the signals of H-4 and H-5 would definitively confirm their scalar coupling and adjacency on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It allows for the unequivocal assignment of each proton signal to its corresponding carbon signal (e.g., H-4 to C-4, H-5 to C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping out the complete molecular skeleton by identifying long-range (typically 2-3 bond) couplings between protons and carbons. nih.gov Key correlations would include:

H-5 showing a cross-peak to C-3, confirming the position of the 4-chlorophenyl group.

H-4 showing correlations to both C-3 and C-5.

The ortho protons of the N-phenyl ring showing a correlation to C-5.

These correlations together confirm the 1,3-disubstituted pattern of the pyrazole ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects spatial proximity between protons. A NOESY spectrum could reveal through-space interactions between the ortho protons of the N-phenyl ring and the H-5 proton of the pyrazole ring, providing information about the molecule's preferred conformation and the dihedral angle between the rings. nih.govresearchgate.net

Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and the conjugated π-electron system of the molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. The oxidative aromatization of a pyrazoline precursor to a pyrazole is confirmed by the disappearance of aliphatic C-H stretching bands and the appearance of only aromatic C-H vibrations. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3150 - 3000 |

| Pyrazole C=N Stretch | 1600 - 1580 |

| Aromatic C=C Stretch | 1550 - 1450 |

| C-N Stretch | 1380 - 1350 |

Note: Frequencies are based on data from analogous pyrazole and pyrazoline structures. mdpi.commdpi.com

The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The extended conjugation across the N-phenyl ring, the pyrazole core, and the C-chlorophenyl ring gives rise to strong absorption bands in the ultraviolet region. researchgate.net These absorptions are primarily due to π → π* transitions. The position and intensity of the maximum absorption wavelength (λ_max) are sensitive to the solvent polarity and the nature of the substituents on the aryl rings. The presence of the conjugated system is a prerequisite for the fluorescence properties observed in many 1,3,5-triaryl-2-pyrazoline derivatives. researchgate.net For newly synthesized haloaminopyrazole derivatives, characterization by UV-Vis spectroscopy is a standard procedure to study their electronic properties. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For This compound , the molecular formula is C₁₅H₁₁ClN₂, corresponding to a monoisotopic mass of 254.061076 g/mol and an average molecular weight of 254.72 g/mol . spectrabase.com

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ due to the aromatic nature of the compound, which lends it stability. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for pyrazole-based structures generally involve the cleavage of the heterocyclic ring. Common fragmentation includes the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN) from the pyrazole core.

For the this compound structure, characteristic fragmentation would likely involve:

Loss of Cl: Fragmentation of the chlorophenyl group.

Loss of Phenyl group: Cleavage of the bond connecting the phenyl group to the pyrazole nitrogen.

Ring Cleavage: Breakup of the pyrazole ring, leading to smaller, stable charged fragments.

While specific experimental fragmentation data for the parent compound is not detailed in the provided sources, analysis of the closely related derivative, This compound-4-carbaldehyde (C₁₆H₁₁ClN₂O, molecular weight: 282.72 g/mol ), provides insight. nih.gov Its fragmentation would additionally include characteristic losses of the carbaldehyde group, such as the loss of a hydrogen radical (M-1) or a formyl radical (M-29, loss of CHO). nih.govmiamioh.edu

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As specific crystal structure data for this compound is not available in the searched literature, the following sections detail the analysis of its close derivative, This compound-4-carbaldehyde , which serves as a proxy for understanding the structural characteristics of this class of compounds. nih.govresearchgate.net

The crystal data for this compound-4-carbaldehyde reveals a monoclinic system with the space group P2₁/c. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound-4-carbaldehyde

| Parameter | Value |

| Empirical Formula | C₁₆H₁₁ClN₂O |

| Formula Weight | 282.72 g/mol |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 16.0429 (4) Å, b = 4.8585 (1) Å, c = 16.7960 (4) Å |

| β = 96.581 (1)° | |

| Volume | 1300.53 (5) ų |

| Z (Molecules per unit cell) | 4 |

Data sourced from Acta Crystallographica Section E, 2011, E67, o1783–o1784. researchgate.net

The X-ray analysis of this compound-4-carbaldehyde shows that the bond lengths and angles are within the normal ranges for such structures. nih.govresearchgate.net The geometry of the pyrazole ring and its substituents is determined with high precision, confirming the connectivity of the atoms. The precise bond lengths (e.g., C-C, C-N, N-N, C-Cl) and angles provide insight into the hybridization and electronic environment of each atom within the molecule.

The conformation of the molecule is defined by the dihedral angles between the planar ring systems. In the solid state of this compound-4-carbaldehyde, the phenyl and pyrazole rings are nearly coplanar, while the chlorophenyl ring is significantly twisted. nih.govresearchgate.net

The dihedral angle between the pyrazole ring and the N1-bound phenyl ring is 7.93 (7)°. nih.govresearchgate.net

The pyrazole ring forms dihedral angles of 24.43 (9)° and 28.67 (9)° with the two positions of the disordered chlorophenyl ring. nih.govresearchgate.net

This twisted conformation of the chlorophenyl ring relative to the pyrazole core is a common feature in related multi-ring heterocyclic systems. researchgate.netnih.gov

Table 2: Selected Dihedral Angles for this compound-4-carbaldehyde

| Ring 1 (Plane) | Ring 2 (Plane) | Dihedral Angle (°) |

| Pyrazole | Phenyl | 7.93 (7) |

| Pyrazole | Chlorophenyl (major occupancy) | 24.43 (9) |

| Pyrazole | Chlorophenyl (minor occupancy) | 28.67 (9) |

Data sourced from Acta Crystallographica Section E, 2011, E67, o1783–o1784. nih.govresearchgate.net

The stability of the crystal lattice of this compound-4-carbaldehyde is maintained by a combination of intermolecular forces. nih.gov The presence of the carbaldehyde group allows for the formation of C—H⋯O hydrogen bonds, which link molecules into dimers. nih.govresearchgate.net

Furthermore, π–π stacking interactions contribute significantly to the crystal packing. These interactions are observed between the pyrazole and phenyl rings of adjacent molecules, with a centroid-to-centroid distance of approximately 3.758 Å. nih.govresearchgate.net Such interactions, along with weaker C-H···π contacts, are crucial for the cohesion of the crystal structure in many pyrazole derivatives. researchgate.netresearchgate.net

In the crystal structure of this compound-4-carbaldehyde, the chloro-substituted phenyl ring exhibits rotational disorder. nih.govresearchgate.net This means the ring occupies two distinct positions in the crystal lattice. The site occupancies for these two positions were refined to be nearly equal, at 0.503 (2) and 0.497 (2). nih.govresearchgate.net This phenomenon is not uncommon for substituted phenyl rings in molecular crystals, where the energetic barrier to rotation is low, allowing the ring to adopt multiple conformations within the solid state.

Computational and Theoretical Chemistry of 3 4 Chlorophenyl 1 Phenyl 1h Pyrazole

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of pyrazole-based compounds. nih.govnih.gov DFT methods are recognized as a superior alternative to older ab initio techniques for studying organic chemical systems because they are computationally less demanding while including electron correlation. nih.gov These calculations can accurately predict equilibrium structures, vibrational frequencies, and electronic properties. nih.govnih.gov For instance, DFT calculations using the B3LYP method with the 6-311G** basis set have been successfully applied to pyrazoline derivatives to show that predicted geometries reproduce structural parameters well. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. numberanalytics.comyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. numberanalytics.comyoutube.comacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. acadpubl.euresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, while a large gap indicates higher stability and lower reactivity. researchgate.netnih.gov The energy of the gap can also be used to predict the wavelengths of light a molecule will absorb, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com

In studies of related pyrazole (B372694) derivatives, DFT calculations have been used to determine these energy gaps. For example, the HOMO-LUMO energy gap for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eu For another derivative, the gap was found to be 3.08 eV, suggesting significant chemical reactivity. researchgate.net The computed HOMO-LUMO energy demonstrates that charge transfer occurs within the molecule. acadpubl.eunih.gov In many pyrazole derivatives, the HOMO is often localized over the pyrazole and phenyl rings, while the LUMO may be distributed over the imidazole (B134444) and chloro-substituted phenyl ring, depending on the specific substitutions. acadpubl.eu

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Imidazole Derivative This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level. acadpubl.eu

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. acadpubl.euderpharmachemica.com The MESP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas denote neutral potential. acadpubl.eu

For pyrazole derivatives, MESP analysis reveals specific regions of reactivity. In a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the negative potential was localized over the imidazole and phenyl rings, indicating these as likely sites for electrophilic interaction. acadpubl.eu Similarly, for 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the MESP map revealed two negative regions, highlighting the areas most likely to interact with electrophiles. researchgate.net In many pyrazole compounds, the electronegative nitrogen and oxygen atoms of substituent groups are often identified as centers for electrophilic attacks. nih.gov

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule, providing insight into the charge distribution and the electrostatic interactions. derpharmachemica.com These theoretical charge calculations help in understanding the electronic structure and are often correlated with other properties like dipole moments and reactivity.

Theoretical vibrational analysis, performed using DFT calculations, is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.govderpharmachemica.com By calculating the harmonic vibrational frequencies, researchers can achieve a detailed understanding of the molecular vibrations corresponding to specific bonds and functional groups. nih.gov

For pyrazoline derivatives such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, DFT calculations at the B3LYP/6-311G** level have been used to predict vibrational frequencies. nih.govnih.gov The calculated frequencies showed good agreement with the experimental IR spectra, supporting the accuracy of the computational model. nih.govnih.gov Such analyses allow for precise assignments of complex spectral bands, including C-H stretching, C=C aromatic ring stretching, and pyrazole ring deformations. derpharmachemica.com For instance, in a related azo-pyrazole, the N=N stretching vibration was calculated at 1428 cm⁻¹, which correlated well with the experimental value of 1427 cm⁻¹. derpharmachemica.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Azo-Pyrazole Derivative This data is for (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. derpharmachemica.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N=N Stretch | 1427 | 1428 |

| C-N Stretch (Azo-Ring) | 1172 | 1169 |

| Pyrazole Ring Deformation | 634 | 640 |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity and stability. derpharmachemica.com These parameters include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

These parameters are widely used in computational studies of pyrazole derivatives to predict their chemical behavior. derpharmachemica.com A high electrophilicity index suggests a molecule will act as a good electrophile, while high softness indicates high reactivity. researchgate.net

Non-covalent interactions (NCIs) play a critical role in determining the supramolecular assembly and crystal packing of molecules. iucr.orgnih.gov These interactions include hydrogen bonds (e.g., C-H···O, C-H···F), π-π stacking, and C-H···π interactions. iucr.orgnih.govresearchgate.net

In the crystal structure of a related derivative, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, molecules are linked by intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net Furthermore, π-π interactions between the pyrazole and phenyl rings, with a centroid-centroid distance of 3.758 Å, contribute to the stabilization of the crystal structure. nih.govresearchgate.net Similarly, for 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the structure features intramolecular C-H···N hydrogen bonds and intermolecular C-H···F and C-H···π interactions. iucr.orgnih.gov NCI analysis helps to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern molecular recognition and crystal engineering in pyrazole-based systems.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to investigate the structural and dynamic properties of this compound. These computational methods allow for the exploration of its conformational space, dynamic behavior, and interaction modes with other molecules.

The three-dimensional structure of this compound is characterized by the relative orientations of its pyrazole, chlorophenyl, and phenyl rings. Conformational analysis helps to identify the most stable arrangements of these rings and the energy barriers between different conformations.

While specific conformational analysis data for this compound is not extensively documented in the reviewed literature, studies on closely related compounds provide valuable insights. For instance, the crystal structure of this compound-4-carbaldehyde reveals important dihedral angles that define its conformation. nih.govresearchgate.net In this related molecule, the dihedral angle between the pyrazole ring and the phenyl ring at the N1 position is relatively small, suggesting a nearly coplanar arrangement which could be favored to maximize electronic conjugation. nih.govresearchgate.net Conversely, the chlorophenyl ring at the C3 position is significantly twisted relative to the pyrazole core. nih.govresearchgate.net

The energy landscape of such a molecule is a complex surface with multiple minima corresponding to stable conformers and saddle points representing the transition states between them. The rotation of the phenyl and chlorophenyl rings are the primary degrees of freedom that define this landscape. The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring can influence the electronic distribution and thus the rotational barriers and conformational preferences.

| Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Pyrazole Ring | Phenyl Ring (at N1) | 7.93 (7) | nih.gov |

| Pyrazole Ring | Chlorophenyl Ring (at C3) | 24.43 (9) / 28.67 (9) (disordered) | nih.gov |

Data from the crystal structure of this compound-4-carbaldehyde.

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and the full conformational space of this compound over time. By simulating the atomic motions, MD can reveal how the molecule flexes, and how its rings rotate and interact with each other and with a solvent environment.

For this compound, MD simulations could be employed to understand how the phenyl and chlorophenyl rings move in relation to the central pyrazole ring in a solution, providing a more realistic picture of its conformational flexibility than static models can offer.

Computational docking is a key method for predicting how a molecule like this compound might bind to a biological target, such as a protein receptor. This technique places the molecule into the binding site of a receptor in various orientations and conformations and scores the resulting poses based on their predicted binding affinity.

Docking studies on various pyrazole derivatives have shown that they can be potential inhibitors of protein kinases. researchgate.netnih.govnih.gov For instance, pyrazole derivatives containing a chlorophenyl group have been docked into the active sites of receptors like VEGFR-2 and CDK2, showing favorable binding energies and interactions. researchgate.netnih.govnih.gov These interactions often involve hydrogen bonds and van der Waals forces with the amino acid residues in the binding pocket. The predicted binding affinity, often expressed as a binding energy or inhibition constant (Ki), gives an estimate of the strength of the interaction.

For this compound, docking studies could predict its potential as an inhibitor of various enzymes, guiding further experimental validation. The chlorophenyl and phenyl groups would likely engage in hydrophobic and π-π stacking interactions within a binding pocket.

| Compound | Protein Target | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 | nih.gov |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | -10.35 | nih.gov |

Theoretical Investigations of Pyrazole Tautomerism and Proton Transfer

In the case of pyrazoles that are unsubstituted at one of the nitrogen atoms, annular tautomerism is a key phenomenon. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For 1,3-disubstituted pyrazoles like this compound, where the N1 position is blocked by a phenyl group, this type of tautomerism is not possible unless the substituent at N1 can be cleaved. However, the principles of proton transfer are still highly relevant for understanding its interactions with other molecules.

Theoretical studies on pyrazole derivatives have extensively investigated the mechanisms of proton transfer. ias.ac.inias.ac.inresearchgate.net

Intramolecular Proton Transfer: This mechanism involves the direct transfer of a proton from one nitrogen to the other within the same molecule. Computational studies, using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have shown that this process has a very high activation energy barrier, typically in the range of 45-55 kcal/mol for various substituted pyrazoles. ias.ac.inias.ac.indaneshyari.comresearchgate.net This high barrier makes direct intramolecular proton transfer an unlikely event under normal conditions.

Intermolecular Proton Transfer: This is a more favorable pathway where proton transfer is mediated by other molecules. This can occur through the formation of dimers or higher-order aggregates, where one pyrazole molecule donates a proton to another. ias.ac.in The activation energies for these double proton transfer reactions in dimers are significantly lower, in the range of 17-20 kcal/mol. ias.ac.inias.ac.in The nature of the substituents on the pyrazole ring can influence the stability of these dimers; for 3-substituted pyrazoles, electron-withdrawing groups tend to form stronger dimers. ias.ac.inias.ac.in

The solvent environment plays a critical role in mediating proton transfer. Polar protic solvents, like water, can significantly lower the activation energy barrier for proton transfer by acting as a proton shuttle.

Theoretical studies have shown that the presence of even a single water molecule can reduce the activation energy for proton transfer in pyrazole derivatives to a range of 26-32 kcal/mol. ias.ac.inias.ac.in The water molecule can form a hydrogen-bonded bridge between the two nitrogen atoms, facilitating the proton transfer. The presence of multiple water molecules can further lower this barrier.

| Proton Transfer Mechanism | Computational Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Intramolecular (single molecule) | B3LYP / MP2 | 45.7 - 54.0 | ias.ac.inias.ac.in |

| Intermolecular (dimer) | B3LYP / MP2 | 17.0 - 19.4 | ias.ac.in |

| Water-assisted | MP2 | 26.6 - 31.8 | ias.ac.inias.ac.in |

Data for a series of substituted pyrazoles.

In the context of this compound, while it cannot undergo tautomerism itself, these principles govern its behavior as a proton acceptor in hydrogen bonding interactions. The basicity of the N2 atom will be influenced by the electronic effects of the phenyl and chlorophenyl substituents, which in turn will affect the strength of its interactions with proton donors like water.

Effect of Substituent Electronic Properties on Proton Transfer Kinetics

The electronic properties of substituents on the pyrazole ring play a crucial role in determining the kinetics of proton transfer, a fundamental process in the tautomerism of pyrazole derivatives. Although direct kinetic studies on this compound are not extensively documented, theoretical studies on substituted pyrazoles provide a strong framework for understanding these effects.

Computational investigations using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have systematically explored the influence of various substituents on the activation energy of proton transfer in pyrazole systems. daneshyari.comresearchgate.netresearchgate.netias.ac.inias.ac.in These studies reveal a clear correlation between the electronic nature of the substituent and the rate of proton migration.

For pyrazoles substituted at the 4-position, it has been demonstrated that electron-releasing groups (donating groups) tend to lower the activation energy for intramolecular proton transfer, thereby accelerating the process. daneshyari.com Conversely, electron-withdrawing groups increase this energy barrier, slowing down the proton transfer kinetics. daneshyari.com For instance, the activation energy for proton transfer in 4-aminopyrazole (an electron-donating group) is calculated to be 47.9 kcal/mol, whereas for 4-nitropyrazole (an electron-withdrawing group), it is 54.4 kcal/mol. daneshyari.com A linear relationship has been established between the substituent's Hammett constant (σp) and the activation energy (Ea), following the equation Ea = 4.802σp + 50.06. daneshyari.com

Theoretical studies on 3- and 5-substituted pyrazoles further elaborate on these electronic effects. researchgate.netias.ac.inias.ac.in It has been found that for 3-substituted pyrazoles, electron-withdrawing groups lead to the formation of stronger dimers, which can influence intermolecular proton transfer pathways. researchgate.netias.ac.inias.ac.in The activation energies for single proton transfer in a series of 3(5)-substituted pyrazoles have been calculated to be in the range of 45.7–51.59 kcal/mol at the B3LYP level and 49.4–53.96 kcal/mol at the MP2 level of theory. researchgate.netresearchgate.netias.ac.inias.ac.in

The following table summarizes the calculated activation energies for intramolecular proton transfer in various 4-substituted pyrazoles, illustrating the impact of substituent electronic properties.

| Substituent at C4 | Substituent Type | Calculated Activation Energy (Ea) in kcal/mol |

| -NH₂ | Electron-Donating | 47.9 |

| -OH | Electron-Donating | 48.8 |

| -CH₃ | Electron-Donating | 49.6 |

| -H | Neutral | 50.1 |

| -F | Electron-Withdrawing | 50.2 |

| -Cl | Electron-Withdrawing | 50.8 |

| -CN | Electron-Withdrawing | 52.8 |

| -CHO | Electron-Withdrawing | 53.5 |

| -NO₂ | Electron-Withdrawing | 54.4 |

| -NO | Electron-Withdrawing | 55.5 |

Data sourced from theoretical calculations on 4-substituted pyrazoles. daneshyari.com

Theoretical Studies of Phototransposition Mechanisms

The photochemical behavior of pyrazoles, particularly their rearrangement into other heterocyclic systems, is a subject of significant theoretical interest. While specific studies on the phototransposition of this compound are limited, research on the photochemistry of 1-phenylpyrazole (B75819) provides a foundational understanding of the likely mechanistic pathways. acs.org

Theoretical and experimental studies on 1-phenylpyrazole have elucidated a phototransposition mechanism that leads to the formation of 1-phenylimidazole. acs.org This process is believed to proceed through a series of high-energy intermediates. The proposed mechanism involves the initial photoexcitation of the pyrazole ring, followed by a complex series of bond cleavages and rearrangements.

Computational studies suggest that upon absorption of UV light, the molecule can undergo a rearrangement to a Dewar-type intermediate or other valence isomers. These intermediates are typically highly strained and short-lived, and they can then thermally revert to the starting pyrazole or rearrange to the more stable imidazole isomer.

Further insights can be drawn from theoretical investigations into the photochemistry of other related heterocyclic systems. For example, the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one has been studied using time-dependent density functional theory. mdpi.com This study identified a mechanism involving the formation of a triplet biradical intermediate following the photoextrusion of a nitrogen molecule. mdpi.com This intermediate then undergoes conformational rearrangement and intramolecular proton transfer to yield the final product. mdpi.com Such biradical species are common in photochemical reactions of nitrogen-containing heterocycles and could play a role in the phototransposition of 1,3-diarylpyrazoles.

The general proposed steps for the phototransposition of a 1-phenylpyrazole system are as follows:

Photoexcitation: The pyrazole molecule absorbs a photon, promoting it to an excited electronic state (S₁ or T₁).

Formation of Intermediates: The excited molecule undergoes rearrangement to form one or more high-energy valence isomers or biradical intermediates.

Skeletal Rearrangement: The atoms of the heterocyclic ring rearrange, breaking and forming new bonds.

Rearomatization: The rearranged intermediate collapses to a stable aromatic product, such as an imidazole derivative.

The presence of the 4-chlorophenyl group at the C3 position in this compound would be expected to influence the photochemistry by altering the absorption properties of the molecule and potentially influencing the stability and reactivity of the photochemical intermediates.

Reactivity and Reaction Mechanisms of 3 4 Chlorophenyl 1 Phenyl 1h Pyrazole

Intrinsic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, yet the distribution of electron density is uneven due to the presence of two electronegative nitrogen atoms. imperial.ac.uk This distribution governs its behavior towards both electrophiles and nucleophiles. The N1 nitrogen is considered "pyrrole-like," with its lone pair contributing to the aromatic 6π-electron system, while the N2 nitrogen is "pyridine-like," with its lone pair located in an sp² orbital in the plane of the ring, not participating in aromaticity. imperial.ac.ukmdpi.com

The pyrazole ring is susceptible to electrophilic aromatic substitution, with a strong preference for the C4 position. imperial.ac.uknih.govrrbdavc.orgglobalresearchonline.net Computational studies and experimental evidence show that the C4 carbon has the highest electron density in the pyrazole ring. imperial.ac.ukchemicalbook.comquora.com Attack at C4 proceeds through a stable cationic intermediate that does not disrupt the electronic stability of the nitrogen atoms as severely as an attack at C3 or C5 would. rrbdavc.org

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) introduces a nitro group (NO₂) at the C4 position. scribd.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) results in the formation of a sulfonic acid group (SO₃H) at C4. scribd.com

Halogenation: Pyrazoles can be halogenated at the C4 position. researchgate.netresearchgate.net

Formylation: The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a standard method to introduce an aldehyde group (-CHO) at the C4 position of the pyrazole ring. scribd.comresearchgate.netnih.gov

For 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole, the C4 position is unsubstituted and thus remains the primary site for electrophilic attack. The phenyl and chlorophenyl groups are expected to have a minimal directing effect on the pyrazole ring's electrophilic substitution pattern compared to the intrinsic preference of the heterocycle itself.

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Primary Position of Substitution | Resulting Product on Pyrazole Core |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C4 | Pyrazole-4-carbaldehyde |

| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | C4 | 4-Arylazopyrazole |

The pyrazole ring exhibits several sites susceptible to nucleophilic attack. The electron-withdrawing effect of the two adjacent nitrogen atoms reduces the electron density at the C3 and C5 positions, making them electrophilic and thus prone to attack by nucleophiles. nih.govchemicalbook.comresearchgate.netresearchgate.netnih.gov In the specific case of this compound, positions C3 and C1 are already substituted. Therefore, nucleophilic attack on the ring carbons would primarily target the C5 position.

The nitrogen atoms also play a role in nucleophilic interactions:

N2 (Pyridine-like): This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and a site for protonation or reaction with other electrophiles. mdpi.compharmaguideline.comijraset.com

N1 (Pyrrole-like): This nitrogen is generally unreactive towards electrophiles in its neutral state. orientjchem.org However, it is acidic and can be deprotonated by a strong base to form the pyrazolate anion. pharmaguideline.comorientjchem.org

While less common, nucleophilic aromatic substitution of hydrogen (SₙH) has been reported for pyrazole systems, particularly when activated by N-oxides or in fused-ring systems under acidic conditions. acs.org

Table 2: Potential Nucleophilic and Electrophilic Sites of the Pyrazole Ring

| Position | Type | Reactivity |

|---|---|---|

| N1 | Nucleophilic (as anion) | Becomes highly nucleophilic upon deprotonation. orientjchem.org |

| N2 | Nucleophilic (basic) | Site of protonation and electrophilic attack. rrbdavc.orgpharmaguideline.com |

| C3 | Electrophilic | Susceptible to nucleophilic attack. nih.govchemicalbook.comnih.gov |

| C4 | Nucleophilic | Primary site for electrophilic substitution. imperial.ac.uknih.govquora.com |

| C5 | Electrophilic | Susceptible to nucleophilic attack. nih.govchemicalbook.comnih.gov |

Pyrazoles are amphoteric compounds, meaning they can act as both an acid and a base. mdpi.comglobalresearchonline.netresearchgate.netnih.gov

Basicity: The pyridine-like N2 atom confers basic properties on the pyrazole ring, allowing it to be protonated by acids to form a pyrazolium (B1228807) cation. rrbdavc.orgglobalresearchonline.netresearchgate.net

Acidity: The pyrrole-like N1-H proton is acidic and can be removed by a base to form a pyrazolate anion. researchgate.netpharmaguideline.comresearchgate.net

In this compound, the N1 position is substituted with a phenyl group, so it lacks the acidic N-H proton. Therefore, this specific compound cannot act as an acid in the typical manner of N-unsubstituted pyrazoles. Its reactivity will be dominated by the basic character of the N2 nitrogen. The electronic effects of the phenyl and 4-chlorophenyl substituents will influence the basicity of the N2 atom, but the fundamental amphoteric nature is lost due to the N1-substitution.

The pyrazolate anion, formed from the deprotonation of an N-unsubstituted pyrazole, is a potent nucleophile. pharmaguideline.comorientjchem.org The negative charge is delocalized over the N1-N2-C3 and N1-N2-C5 systems, but the anion reacts readily with a wide range of electrophiles, primarily at the nitrogen atoms. rrbdavc.org This reaction is a cornerstone of pyrazole chemistry for creating N-substituted derivatives. rrbdavc.orgpharmaguideline.com However, as this compound is already substituted at the N1 position, it cannot form a pyrazolate anion and this pathway of reactivity is not applicable.

Reactivity of Specific Functional Groups on the this compound Scaffold

Functional groups attached to the pyrazole core largely exhibit their characteristic reactivity, although it can be modulated by the electronic properties of the heterocyclic ring.

An aldehyde group, if introduced onto the this compound scaffold (most likely at the C4 position to form this compound-4-carbaldehyde), would be a versatile synthetic handle. umich.edu Pyrazole-4-carbaldehydes undergo the typical reactions of aromatic aldehydes. ekb.egchemmethod.com

Nucleophilic Addition and Condensation: The aldehyde group readily reacts with various nucleophiles. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base such as piperidine. ekb.eg It also reacts with hydrazine (B178648) derivatives to form the corresponding hydrazones. ekb.eg These reactions are crucial for building more complex molecular architectures and fused heterocyclic systems. nih.gov

Reduction: The aldehyde can be reduced to a primary alcohol (hydroxymethyl group) using standard reducing agents like sodium borohydride (B1222165).

Oxidation: Conversely, it can be oxidized to a carboxylic acid group using appropriate oxidizing agents.

Table 3: Representative Reactions of a Pyrazole-4-carbaldehyde

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Condensation | Malononitrile, piperidine | -CHO → -CH=C(CN)₂ |

| Hydrazone Formation | Hydrazine hydrate (B1144303) (NH₂NH₂) | -CHO → -CH=N-NH₂ |

| Reduction | Sodium borohydride (NaBH₄) | -CHO → -CH₂OH |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | -CHO → -COOH |

Reactions of Carboxylic Acid Moieties (e.g., oxidation, reduction, substitution)

While specific literature on the reactions of a carboxylic acid moiety directly at the 4-position of this compound is limited, the reactivity can be inferred from studies on analogous 1,3-diarylpyrazole-4-carboxylic acids. The carboxylic acid group, being a versatile functional handle, can undergo a variety of transformations.

Oxidation: The pyrazole ring is generally stable to oxidizing agents. pharmdbm.com The synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carboxylic acids has been achieved through the oxidation of the corresponding 4-carbaldehyde derivatives. For instance, 1,3-diarylpyrazole-4-carbaldehydes can be oxidized to their respective carboxylic acids using potassium permanganate (KMnO₄) in a water/pyridine mixture. mdpi.com The reaction proceeds until the characteristic violet color of the permanganate disappears, after which the manganese dioxide byproduct is removed. mdpi.com

Reduction: The reduction of a carboxylic acid on the pyrazole ring to the corresponding alcohol can be achieved using standard reducing agents. For example, the reduction of an aldehyde at the 4-position of a 1,3-diarylpyrazole to an alcohol has been accomplished using sodium borohydride (NaBH₄) in methanol (B129727). mdpi.com It is expected that a similar reduction of the carboxylic acid to the primary alcohol would proceed under appropriate conditions, likely requiring a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or by first converting the carboxylic acid to an ester followed by reduction.

Substitution (Amide and Ester Formation): The carboxylic acid group of pyrazole derivatives readily undergoes substitution reactions to form amides and esters. The synthesis of various amide derivatives from 1,3-diarylpyrazole-4-carboxylic acids has been reported. mdpi.comresearchgate.net These reactions typically involve the activation of the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. Common coupling agents used for this transformation include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), or a combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) with triethylamine (B128534) (Et₃N). mdpi.comnih.govnih.gov

Similarly, esterification can be achieved by reacting the corresponding pyrazole-3-carboxylic acid chlorides with various alcohols in the presence of a catalytic amount of pyridine. researchgate.net

Table 1: Examples of Reactions of Carboxylic Acid Moieties on Pyrazole Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,3-Diarylpyrazole-4-carbaldehyde | KMnO₄, H₂O/Pyridine, 20-22 °C, 2-3 h | 1,3-Diarylpyrazole-4-carboxylic acid | Not Specified | mdpi.com |

| 1,3-Diarylpyrazole-4-carbaldehyde | NaBH₄, MeOH, rt | 1,3-Diarylpyrazole-4-methanol | Not Specified | mdpi.com |

| 1,3-Diarylpyrazole-4-carboxylic acid | R-NH₂, HATU, DIPEA, DMF, 0 °C to rt | 1,3-Diarylpyrazole-4-carboxamide | Not Specified | mdpi.com |

| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Methyl alcohol, Pyridine (cat.), reflux, 4 h | Methyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | Not Specified | researchgate.net |

Reactivity of Halogen Substituents (e.g., nucleophilic substitution on chlorophenyl group)

The reactivity of the chlorine substituent on the 4-position of the phenyl ring in this compound is characteristic of an aryl halide. Generally, aryl halides are resistant to nucleophilic aromatic substitution (SNAᵣ) unless the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the halogen. wikipedia.orgpressbooks.publumenlearning.com

Chemical Stability and Transformation Studies

The chemical stability of this compound is influenced by the inherent stability of the aromatic pyrazole ring and the nature of its substituents.

Resistance to Oxidizing and Reducing Agents

The pyrazole ring is known to be highly resistant to both oxidizing and reducing agents. masterorganicchemistry.com This stability is attributed to its aromatic character. However, the substituents on the pyrazole ring can be susceptible to these reagents.

Resistance to Oxidizing Agents: The pyrazole nucleus itself is generally stable towards oxidation. For instance, alkyl-substituted pyrazoles can be oxidized with reagents like alkaline potassium permanganate to yield the corresponding pyrazole carboxylic acids without degradation of the pyrazole ring. pharmdbm.com In the context of 1,3-diarylpyrazoles, oxidation of a 5-acylpyrazoline (a precursor to pyrazole) with activated manganese dioxide (MnO₂) can lead to the formation of the corresponding pyrazole through a deacylative oxidation pathway. nih.gov The synthesis of this compound-4-carbaldehyde is well-documented, indicating the stability of the core structure under the Vilsmeier-Haack reaction conditions (POCl₃, DMF), which can be considered mildly oxidative. nih.govwisdomlib.org

Resistance to Reducing Agents: The pyrazole ring is generally resistant to reduction by common reducing agents such as sodium borohydride (NaBH₄). organic-chemistry.orgnih.gov Reductions of other functional groups on pyrazole-containing molecules often proceed without affecting the pyrazole ring itself. For example, nitriles and esters on pyrazole derivatives have been reduced to the corresponding amines and alcohols, respectively, using NaBH₄-based systems, leaving the pyrazole ring intact. nih.govnih.gov

Catalytic Hydrogenation Pathways

While the pyrazole ring is resistant to chemical reduction, it can undergo catalytic hydrogenation under more forcing conditions. The hydrogenation of pyrazole typically proceeds in a stepwise manner, first yielding pyrazoline and then further to pyrazolidine. masterorganicchemistry.com

For N-substituted pyrazoles, a catalytic process for their preparation from hydrazone-substituted α,β-unsaturated carbonyl compounds using hydrogen gas in the presence of a hydrogenation catalyst and an acid has been described. google.com This process, however, focuses on the formation of the pyrazole ring rather than its reduction. The catalytic hydrogenation of carbazole-based compounds, which are also nitrogen-containing heterocycles, has been achieved using a ruthenium on alumina (B75360) catalyst at elevated temperature and pressure (e.g., 190 °C, 60-70 bar H₂). mdpi.com It is plausible that similar conditions would be required for the hydrogenation of the relatively stable 1,3-diarylpyrazole ring system. The specific pathway for this compound would likely involve the initial reduction of the pyrazole double bonds to form the corresponding dihydropyrazole (pyrazoline) and subsequently the fully saturated tetrahydropyrazole (pyrazolidine). The phenyl rings could also be hydrogenated under more drastic conditions.

Coordination Chemistry of Pyrazole Ligands Incorporating Chlorophenyl Moieties

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole and its Derivatives as Chelating Ligands

The compound this compound possesses the fundamental characteristics of a pyrazole (B372694) ligand, with the pyridine-like nitrogen atom at the 2-position being the primary site for coordination to a metal center. mdpi.commkuniversity.ac.in While the parent compound acts as a monodentate ligand, its derivatives can be designed to function as chelating agents. Chelation, the formation of a cyclic complex by a polydentate ligand, can lead to more stable metal complexes compared to those formed with monodentate ligands. researchgate.netresearchgate.net

The versatility of the pyrazole scaffold allows for the introduction of additional donor groups at various positions on the pyrazole ring or the phenyl substituents, transforming the molecule into a bidentate or polydentate ligand. nih.gov For instance, the incorporation of functional groups such as hydroxyl, carboxyl, or amino groups at positions adjacent to the coordinating nitrogen can create a chelate ring upon complexation with a metal ion. nih.govnih.gov The phenyl and 4-chlorophenyl groups at the N1 and C3 positions, respectively, primarily exert electronic and steric influences on the coordinating nitrogen atom, but they can also be sites for further functionalization to induce chelating behavior. nih.gov

Diverse Coordination Modes with Transition and Main Group Metal Ions

Pyrazoles and their derivatives are known to exhibit a variety of coordination modes, a key reason for their widespread use in coordination chemistry. researchgate.net These modes can range from simple monodentate coordination to more complex bridging and polydentate chelation. The specific coordination behavior depends on factors such as the nature of the metal ion, the substituents on the pyrazole ring, the reaction conditions, and the presence of counter-anions. researchgate.netuninsubria.it Both transition and main group elements form complexes with pyrazole-based ligands. nih.govacs.org

In its neutral form, this compound acts as a monodentate ligand, coordinating to a metal center through its sp²-hybridized pyridine-like nitrogen atom (N2). uninsubria.itrsc.org This is the most common coordination mode for N-substituted pyrazoles where the N1 nitrogen is blocked by the phenyl group. In this mode, the pyrazole ligand donates its lone pair of electrons to an empty orbital of the metal ion, forming a sigma bond. Numerous transition metal complexes featuring neutral, monodentate pyrazole ligands have been synthesized and characterized, often resulting in geometries such as tetrahedral or octahedral, depending on the number of ligands and other coordinating species. nih.govacs.orgresearchgate.net For example, complexes with the general formula [M(L)₄X₂] or [M(L)₆]²⁺ (where L is a monodentate pyrazole and X is an anionic ligand) are well-documented. acs.org

Representative Data for Neutral Monodentate Pyrazole Coordination

| Complex | Metal-N Distance (Å) | Coordination Geometry | Reference |

|---|---|---|---|

| [Ni(PzH)₄Cl₂] | ~2.10 | Octahedral | acs.org |

| [Cu(3,4,5-trimethyl-1H-pyrazole)₄(NO₃)₂] | ~2.00 (equatorial) | Square Pyramidal | researchgate.net |

| Co(3,5-dimethyl-1H-pyrazole-1-carboxamidine)₂(H₂O)₂₂ | ~2.15 | Octahedral | researchgate.net |

When the pyrazole ring is deprotonated at a ring carbon or when a substituent with a donor atom is present, it can act as a bridging ligand between two metal centers. The term "exo-bidentate" typically refers to the pyrazolate anion (the deprotonated form of a 1H-pyrazole) bridging two metal centers through its two nitrogen atoms. researchgate.netrsc.org Since this compound has a substituent at the N1 position, it cannot be deprotonated to form a simple pyrazolate bridge in the same manner as an NH-pyrazole. However, derivatives where a functional group is introduced at the 4-position or on one of the phenyl rings can lead to bridging coordination modes. A more relevant scenario for this class of compound is where two separate pyrazole ligands bridge two metal centers, a common structural motif in polynuclear complexes. uninsubria.it For instance, dinuclear complexes with two pyrazolate ligands bridging two metal ions are frequently observed. uninsubria.itresearchgate.net